molecular formula C17H17NO5 B14801244 (S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid

(S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid

Cat. No.: B14801244
M. Wt: 315.32 g/mol
InChI Key: YIPVZWDTHNZXOZ-AWEZNQCLSA-N
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Description

(S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid is a chiral compound that features a naphthalene ring, an acetamido group, and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid typically involves the following steps:

    Formation of the Naphthalen-2-yl Acetamide: This can be achieved by reacting naphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Introduction of the Pentanedioic Acid Moiety: The naphthalen-2-yl acetamide can be further reacted with a suitable reagent such as glutaric anhydride to introduce the pentanedioic acid group.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The acetamido group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

(S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid: The enantiomer of the compound, which may have different biological activity and properties.

    Naphthalene-2-acetic acid: A simpler analog without the acetamido and pentanedioic acid groups.

    2-Acetamidonaphthalene: Lacks the pentanedioic acid moiety.

Uniqueness

(S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid is unique due to its specific combination of functional groups and chiral nature, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

(2S)-2-[(2-naphthalen-2-ylacetyl)amino]pentanedioic acid

InChI

InChI=1S/C17H17NO5/c19-15(18-14(17(22)23)7-8-16(20)21)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14H,7-8,10H2,(H,18,19)(H,20,21)(H,22,23)/t14-/m0/s1

InChI Key

YIPVZWDTHNZXOZ-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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